molecular formula C16H23ClN2O4S B2817887 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol CAS No. 478041-61-1

1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol

Cat. No.: B2817887
CAS No.: 478041-61-1
M. Wt: 374.88
InChI Key: JKWLBNVZWSRHPF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol is a useful research compound. Its molecular formula is C16H23ClN2O4S and its molecular weight is 374.88. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(morpholin-4-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c17-14-1-3-15(4-2-14)24(21,22)19-7-5-16(20,6-8-19)13-18-9-11-23-12-10-18/h1-4,20H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWLBNVZWSRHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCOCC2)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol is a compound of significant interest in pharmacology due to its diverse biological activities. This compound belongs to a class of molecules that exhibit various therapeutic potentials, including antibacterial, enzyme inhibition, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine.

The chemical structure and properties of 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol are as follows:

PropertyValue
Molecular Formula C16H23ClN2O4S
Molar Mass 374.88 g/mol
CAS Number 478041-61-1

Antibacterial Activity

Research indicates that compounds bearing the sulfonamide functionality, such as 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol, demonstrate significant antibacterial properties. In particular, studies have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibits strong inhibitory effects on acetylcholinesterase (AChE) and urease, making it a candidate for further development in treating conditions related to these enzymes. The IC50 values for various derivatives of this compound indicate potent activity, with some derivatives showing IC50 values as low as 0.63 µM against AChE .

Anticancer Potential

The piperidine nucleus in the structure of this compound has been associated with anticancer activity. Studies suggest that derivatives containing this moiety can inhibit tumor cell proliferation and exhibit cytotoxic effects against various cancer cell lines . The mechanism of action is likely linked to the compound's ability to interfere with cellular signaling pathways.

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives of the compound and tested their antibacterial efficacy. The results showed that compounds with the sulfonamide group had enhanced activity against Salmonella typhi, with some derivatives achieving MIC values lower than those of standard antibiotics .
  • Enzyme Inhibition Studies : In a comparative study, several synthesized compounds were tested for AChE inhibition. The most active compounds exhibited IC50 values significantly lower than that of the reference standard thiourea, indicating their potential as therapeutic agents in neurodegenerative diseases .
  • In Silico Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and target enzymes or proteins. These studies suggest that the structural features of 1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol facilitate strong binding affinities, enhancing its biological effectiveness .

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